molecular formula C17H27N5O B12257649 N-cyclopentyl-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

N-cyclopentyl-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

Cat. No.: B12257649
M. Wt: 317.4 g/mol
InChI Key: DIAVFLHPXCXCOO-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopentyl group and a methyl(5-methylpyrimidin-2-yl)amino group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C17H27N5O

Molecular Weight

317.4 g/mol

IUPAC Name

N-cyclopentyl-3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

InChI

InChI=1S/C17H27N5O/c1-13-10-18-16(19-11-13)21(2)15-8-5-9-22(12-15)17(23)20-14-6-3-4-7-14/h10-11,14-15H,3-9,12H2,1-2H3,(H,20,23)

InChI Key

DIAVFLHPXCXCOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of cyclopentylamine with a piperidine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclopentyl-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)butyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

N-cyclopentyl-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclopentyl and pyrimidinyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

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